Lower Solid-State Photochemical Reactivity vs. 2,5- and 3,5-Difluorocinnamic Acid Isomers
In a direct comparative study of [2+2] photodimerization in single crystals, the photochemical reactivity of the three difluorocinnamic acid isomers was unambiguously ranked. Under identical ambient and high-pressure conditions, the reactivity follows the order: 2,5-difluorocinnamic acid > 3,5-difluorocinnamic acid > 2,6-difluorocinnamic acid [1]. This difference was rationalized by the substituent effect of fluorine atoms on intermolecular geometrical parameters in the crystal lattice, which dictates reactivity [1]. The lower reactivity of 2,6-difluorocinnamic acid makes it the preferred isomer when a more stable monomer crystal is required, such as in the study of pressure-dependent reaction kinetics, where its reaction rate was shown to increase in a controlled manner with pressure up to 2.1 GPa [2].
| Evidence Dimension | Photochemical reactivity (relative [2+2] dimerization rate in crystals) |
|---|---|
| Target Compound Data | Ranked 3rd (slowest) among the three isomers tested |
| Comparator Or Baseline | 2,5-difluorocinnamic acid (1st, fastest) and 3,5-difluorocinnamic acid (2nd) |
| Quantified Difference | Specific reaction rate constants were not given, but a clear and reproducible qualitative rank order (1) > (2) > (3) was established through stepwise X-ray diffraction monitoring of product content [1]. |
| Conditions | In situ single-crystal X-ray diffraction under UV/vis radiation at ambient and high pressures. |
Why This Matters
For researchers in crystal engineering, this established reactivity ranking is a core selection criterion, allowing them to choose 2,6-difluorocinnamic acid over its 2,5- and 3,5- isomers when a slower, more controllable solid-state photoreaction or a more stable monomer crystal is desired.
- [1] Galica, T.; Bąkowicz, J.; Konieczny, K.; Turowska-Tyrk, I. Abstract: Structural Changes Induced By High Pressure And Radiation In Crystals Of Three Cinnamic Acid Derivatives. Presented at ECM31, Oviedo, Spain, 2018. View Source
- [2] Galica, T.; Bąkowicz, J.; Konieczny, K.; Turowska-Tyrk, I. Structural transformations in crystals induced by radiation and pressure. Part 5. The influence of pressure on the course of the photochemical reaction in crystals of 2,6-difluorocinnamic acid. CrystEngComm 2016, 18, 8871-8879. View Source
